(R)-Preclamol hydrochloride

Description

Properties

IUPAC Name |

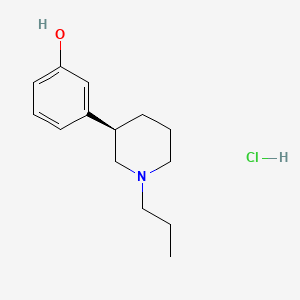

3-[(3R)-1-propylpiperidin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHUDETYKUBQJT-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045796 | |

| Record name | R(+)-3-PPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89874-80-6 | |

| Record name | Preclamol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089874806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R(+)-3-PPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRECLAMOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S695806J1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(+)-3PPP hydrochloride involves several steps:

Starting Material: The synthesis begins with D-mandelic acid and racemic 3-piperidine amide.

Formation of Organic Salt: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide.

pH Regulation and Reaction with Pivaloyl Chloride: The pH of the product is adjusted to 10-11, and it reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide.

Reaction with Sodium Hypochlorite: The ®-N-valeryl-3-piperidine amide is then reacted in a sodium hypochlorite solution to produce ®-N-valeryl-3-amino piperidine.

Formation of Hydrochloride Salt: Finally, ®-N-valeryl-3-amino piperidine reacts in a mixed solution of hydrochloric acid and alcohol to yield ®-3-amino piperidine hydrochloride.

Industrial Production Methods

The industrial production of R(+)-3PPP hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

R(+)-3PPP hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride, also known as R(+)-3PPP hydrochloride, is a chiral compound that belongs to the piperidine class of derivatives and is recognized for its pharmacological properties and use in various scientific research applications. It interacts with specific receptors in the central nervous system, making it valuable in neuropharmacology.

Scientific Research Applications

R(+)-3PPP hydrochloride has diverse applications in scientific research:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is studied for its interactions with biological receptors and its effects on cellular processes.

- Medicine It is investigated for potential therapeutic effects, especially in neuropharmacology. As a D2 dopamine receptor agonist, it also functions as a σ1 receptor antagonist, showing essentially no affinity for the phencyclidine site on the NMDA receptor .

- Industry It is used in developing pharmaceuticals and other chemical products.

Chemical Reactions

R(+)-3PPP hydrochloride undergoes several chemical reactions:

- Oxidation It can be oxidized to form corresponding oxidized derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert it into reduced forms using reducing agents like lithium aluminum hydride and sodium borohydride.

- Substitution The piperidine ring allows for substitution reactions where different substituents can be introduced using reagents like alkyl halides and acyl chlorides.

The products of these reactions depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the piperidine ring.

Mechanism of Action

The mechanism of action of R(+)-3PPP hydrochloride involves its interaction with specific receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various neural pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride

- CAS No.: 89874-80-6

- Molecular Formula: C₁₄H₂₁NO·HCl

- Molecular Weight : 255.78 g/mol

- Physical Properties: White solid, soluble in water (150 mg/mL) and ethanol .

Pharmacological Profile :

- Receptor Activity : Dual action as a D2 dopamine receptor agonist and sigma-1 (σ1) receptor antagonist .

- Key Applications :

Comparison with Structurally and Functionally Similar Compounds

Sigma-1 Receptor Ligands

Key Findings :

Dopamine Receptor Agonists

Structural vs. Functional Insights :

Stereochemical Variants

Critical Notes:

Hydroxyphenyl Derivatives

Structural-Activity Relationship (SAR) :

- The 3-hydroxyphenyl moiety is common in receptor-targeting compounds but confers divergent effects based on additional substituents. R(+)-3-PPP’s N-propylpiperidine group enables σ1/D2 selectivity .

Biological Activity

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride, commonly referred to as R(+)-3-PPP, is a chiral compound belonging to the piperidine class. Its biological activity has garnered attention due to its interactions with various neurotransmitter receptors, particularly in the context of neuropharmacology. This article presents a comprehensive overview of the biological activity of R(+)-3-PPP, including its mechanisms of action, pharmacological effects, and relevant case studies.

R(+)-3-PPP primarily acts as a dopamine D2 receptor agonist and exhibits antagonistic properties at the σ1 receptor . It has minimal affinity for the phencyclidine site on the NMDA receptor. The compound influences neurotransmitter release by modulating receptor activity in the central nervous system, which leads to various pharmacological effects, including alterations in locomotor activity and potential therapeutic applications in psychiatric disorders .

Locomotor Activity

Research has demonstrated that both enantiomers of 3-PPP (R(+) and S(-)) significantly affect locomotor activity in animal models. A study involving rats showed that R(+)-3-PPP produced a biphasic effect on locomotion: initially suppressing and then stimulating activity at varying doses. The suppression is attributed to stimulation of inhibitory autoreceptors at low doses, while higher doses lead to postsynaptic receptor blockade, resulting in increased locomotion due to full agonist properties .

Receptor Interactions

The compound exhibits a dual action on dopamine receptors:

- Pre-synaptic receptors : At lower concentrations, R(+)-3-PPP enhances inhibitory feedback mechanisms.

- Post-synaptic receptors : At higher concentrations, it acts as a full agonist, leading to increased dopaminergic signaling.

Study 1: Locomotor Activity in Rats

In a controlled study, R(+)-3-PPP was administered subcutaneously to assess its effects on spontaneous locomotor activity. The results indicated that plasma half-lives for R(+)-3-PPP were approximately 32 minutes, with brain concentrations being significantly higher than plasma levels. The correlation between brain concentration and locomotor activity followed a declining two-phase curve, suggesting complex interactions with both pre- and postsynaptic dopamine receptors .

Study 2: Neuropharmacological Applications

Further investigations into the neuropharmacological applications of R(+)-3-PPP have shown its potential in treating conditions related to dopamine dysregulation. Its ability to modulate dopaminergic signaling makes it a candidate for exploring therapeutic avenues in disorders such as schizophrenia and Parkinson's disease. The compound's profile indicates it may help in balancing dopaminergic activity without the severe side effects associated with traditional antipsychotics .

Comparative Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of R(+)-3-PPP compared to other related compounds:

| Compound | D2 Agonist Activity | σ1 Antagonist Activity | Effect on Locomotion |

|---|---|---|---|

| R(+)-3-PPP | High | Moderate | Biphasic (suppression followed by stimulation) |

| S(-)-3-PPP | Moderate | High | Similar biphasic effects |

| Other Piperidine Derivatives | Variable | Low | Generally less pronounced |

Q & A

Q. How can researchers determine the receptor binding affinity of R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride (3-PPP) in vitro?

To assess receptor affinity, GTP-modulated binding assays are critical. Evidence shows that 3-PPP exhibits a one-site binding model in the presence of GTP, whereas compounds like apomorphine or dopamine require a two-site model under GTP-free conditions . Methodologically, radioligand competition assays using membrane preparations (e.g., striatal tissue) are employed. The inclusion of GTP (100 µM) simplifies the binding profile by uncoupling G-protein-coupled receptors, enabling differentiation between high- and low-affinity states. Data analysis requires nonlinear regression to compare one-site vs. two-site fits using software like GraphPad Prism .

Q. What analytical methods are validated for characterizing 3-PPP and its related impurities?

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely used. For impurity profiling, reference standards such as 3-hydroxyacetophenone (Impurity E) and benzylethylamine (Impurity F) are essential . Method validation includes parameters like linearity (e.g., 0.1–100 µg/mL), precision (%RSD < 2%), and recovery (95–105%). UV detection at 273 nm is optimal for phenolic derivatives, as demonstrated in phenylephrine hydrochloride analyses .

Q. What synthetic intermediates are critical for the preparation of 3-PPP?

Key intermediates include (R)-2,2,2-trifluoro-N-(3-hydroxy-3-(3-hydroxyphenyl)propyl)acetamide and 3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol, which are precursors in enantioselective synthesis routes . Reaction steps often involve reductive amination and chiral resolution. Purity (>98%) is confirmed via NMR (¹H/¹³C) and mass spectrometry .

Advanced Research Questions

Q. How does 3-PPP modulate store-operated calcium entry (SOCE) in Huntington’s disease models, and what experimental designs are optimal?

In YAC128 mice (a Huntington’s model), 3-PPP rescues SOCE deficits by enhancing Sigma-1 receptor (S1R) activity at mitochondrial-associated membranes (MAMs). Electrophysiological recordings of medium spiny neurons (MSNs) using patch-clamp techniques are combined with CRISPR/Cas9-mediated S1R knockdown (via gS1R guideRNA) to validate target specificity . Calcium imaging with Fura-2AM (5 µM) in primary neurons is recommended, with data normalized to baseline fluorescence (F340/F380 ratio) .

Q. How should researchers address contradictions in receptor binding data for 3-PPP across studies?

Discrepancies in binding models (one-site vs. two-site) arise from assay conditions. For example, GTP omission stabilizes receptor-G-protein complexes, favoring multi-site fits. To resolve this, replicate experiments under both GTP-free and GTP-supplemented conditions. Statistical comparison via F-test (e.g., Akaike’s criterion) determines the optimal model . Additionally, species-specific receptor isoforms (e.g., human vs. rodent D2 receptors) may contribute to variability, necessitating cross-species validation .

Q. What strategies are effective for impurity profiling during 3-PPP synthesis?

Impurity tracking requires orthogonal methods:

- LC-MS/MS : Identifies trace impurities (e.g., N-benzylethanamine) via fragmentation patterns .

- Forced degradation studies : Expose 3-PPP to heat (60°C), acid (0.1M HCl), and oxidative (3% H2O2) conditions to simulate stability challenges .

- Reference standards : Use certified materials like phenylephrine maleic acid adduct hydrochloride to calibrate retention times .

Q. How does 3-PPP’s stereochemistry influence its pharmacological activity?

The R(+) enantiomer exhibits 10-fold higher S1R affinity than the S(-) form, as shown in radioligand displacement assays using ³H-pentazocine. Chirality is confirmed via polarimetry ([α]D²⁵ = +23.5° in methanol) and chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) . Enantiomeric excess (>99%) is critical for reproducibility in behavioral assays (e.g., rotarod tests in YAC128 mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.